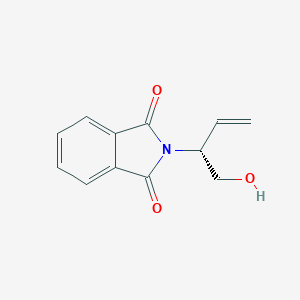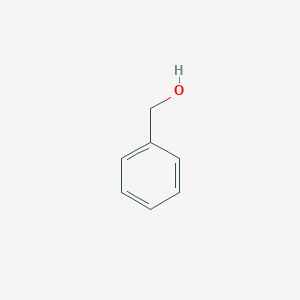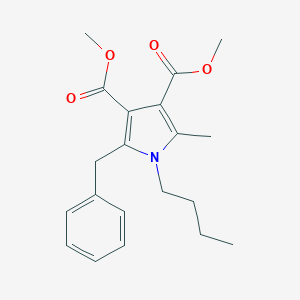
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester, also known as BMIPP, is a synthetic compound that has been widely used in scientific research applications. BMIPP is a member of the pyrrole family of compounds that exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is believed to work by inhibiting the uptake of fatty acids by the heart, which can lead to an accumulation of fatty acids in the myocardium. This accumulation can lead to impaired cardiac function and ultimately, heart failure. By inhibiting fatty acid uptake, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester can help to prevent this accumulation and improve cardiac function.
Biochemische Und Physiologische Effekte
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been shown to have a range of biochemical and physiological effects, including improved myocardial perfusion, reduced oxidative stress, and improved cardiac function. Additionally, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been shown to have anti-inflammatory and anti-cancer properties, although more research is needed to fully understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is its selective accumulation in the myocardium, making it a useful tool for imaging myocardial ischemia and infarction. Additionally, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has a relatively long half-life, allowing for more prolonged imaging studies. However, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has some limitations, including its relatively low sensitivity and specificity for detecting myocardial ischemia and infarction.
Zukünftige Richtungen
There are several potential future directions for research involving 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester. One area of interest is the development of more sensitive and specific imaging agents for the diagnosis of cardiovascular diseases. Additionally, researchers are exploring the potential use of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester and other pyrrole compounds in the treatment of cancer and other diseases. Finally, there is ongoing research into the mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester and its effects on other physiological systems, which may lead to the development of new therapeutic agents.
Synthesemethoden
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester can be synthesized through a multistep process involving the reaction of 1,2-dibromobutane with 2-methyl-5-phenylmethylpyrrole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been extensively studied for its potential use in the diagnosis and treatment of cardiovascular diseases. Specifically, 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been shown to selectively accumulate in the myocardium, making it a useful tool for imaging myocardial ischemia and infarction.
Eigenschaften
CAS-Nummer |
162151-92-0 |
|---|---|
Produktname |
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester |
Molekularformel |
C20H25NO4 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
dimethyl 2-benzyl-1-butyl-5-methylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C20H25NO4/c1-5-6-12-21-14(2)17(19(22)24-3)18(20(23)25-4)16(21)13-15-10-8-7-9-11-15/h7-11H,5-6,12-13H2,1-4H3 |
InChI-Schlüssel |
MSUBZYFZHDXGDW-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
Kanonische SMILES |
CCCCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
Andere CAS-Nummern |
162151-92-0 |
Synonyme |
dimethyl 2-benzyl-1-butyl-5-methyl-pyrrole-3,4-dicarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)
![Furo[2,3-b]pyridine-6-carbonitrile](/img/structure/B63673.png)
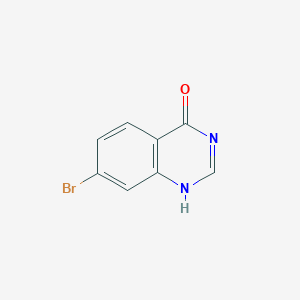
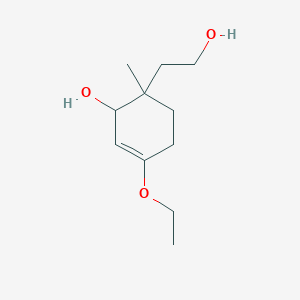
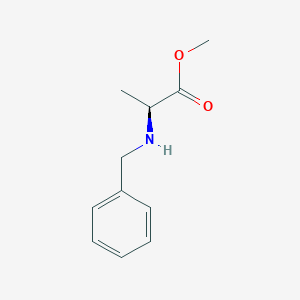

![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)
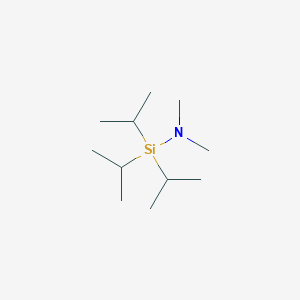

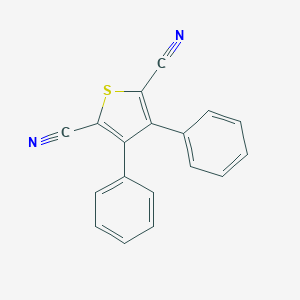
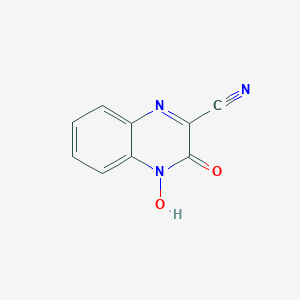
![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)
